Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride
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Overview
Description
Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl. It is known for its unique structure, which includes a tetrahydropyran ring, an amino group, and an ethyl ester group. This compound is used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride typically involves the reaction of tetrahydropyran derivatives with ethyl chloroformate and ammonia. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted amine derivatives .
Scientific Research Applications
Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Similar in structure but contains a thiophene ring instead of a tetrahydropyran ring.
Ethyl 5-amino-2-oxane-carboxylate: Similar but lacks the hydrochloride component.
The uniqueness of this compound lies in its tetrahydropyran ring structure and its ability to undergo a wide range of chemical reactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
ethyl 5-aminooxane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)7-4-3-6(9)5-12-7;/h6-7H,2-5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHHVCKPABURLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CO1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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